molecular formula C21H16ClFN6O2 B2467722 5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921558-31-8

5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2467722
CAS RN: 921558-31-8
M. Wt: 438.85
InChI Key: CSBSOBHLTHDXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H16ClFN6O2 and its molecular weight is 438.85. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact of Related Compounds

Research on the environmental occurrence and toxicity of antimicrobial compounds such as triclosan provides insights into the environmental fate and effects of synthetic chemicals. Triclosan, for example, is a widely used antibacterial agent that has been found in various environmental compartments due to partial elimination in sewage treatment plants. It has been detected in natural waters and sediments, indicating potential for accumulation and transformation into more toxic compounds (Bedoux et al., 2012).

Synthetic Chemistry and Drug Development

The development of novel triazole derivatives highlights the importance of this class of compounds in creating new drugs with diverse biological activities. Triazoles, including the 1,2,3- and 1,2,4- families, have shown potential for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These findings underscore the versatility of triazole derivatives in pharmaceutical research, suggesting potential research applications for structurally related compounds (Ferreira et al., 2013).

Biological and Pharmacological Effects

The review of toxic effects of chlorinated hydrocarbons and related compounds in fish provides insights into the potential toxicological profiles of related chlorophenyl compounds. Chlorophenols (CPs), for instance, can cause oxidative stress, immune system alterations, endocrine disruption, apoptosis, and even promote a cancer-prone environment in aquatic organisms. Such studies indicate the importance of understanding the biological and toxicological effects of synthetic chemicals on environmental and human health (Ge et al., 2017).

Advances in Synthetic Methodologies

The synthesis of 1,2,3-triazoles, including 1,4-disubstituted variants, through copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures, exemplifies the ongoing advancements in synthetic chemistry. These methodologies offer advantages such as higher yields, shorter reaction times, and the potential for greener chemistry practices, important for the development of new compounds and drugs (de Souza et al., 2019).

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O2/c1-26-18-16(19(30)27(2)21(26)31)28(11-13-5-3-4-6-15(13)22)20-25-24-17(29(18)20)12-7-9-14(23)10-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBSOBHLTHDXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41752215

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